5-(3,4-Dichlorophenyl)pentan-2-amine
Overview
Description
Preparation Methods
The synthesis of 5-(3,4-Dichlorophenyl)pentan-2-amine typically involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 3,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(3,4-Dichlorophenyl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3,4-Dichlorophenyl)pentan-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a psychoactive drug.
Industry: The compound is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)pentan-2-amine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin, dopamine, and norepinephrine receptors, leading to altered neurotransmitter levels and resulting in its psychoactive effects. The compound’s molecular structure allows it to bind to these receptors and modulate their activity, leading to changes in mood, perception, and cognition.
Comparison with Similar Compounds
- 2,5-Dimethoxy-4-chloroamphetamine (DOC)
- 3,4-Methylenedioxyamphetamine (MDA)
- 4-Methylmethcathinone (Mephedrone)
- 3,4-Methylenedioxymethamphetamine (MDMA)
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)pentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-8(14)3-2-4-9-5-6-10(12)11(13)7-9/h5-8H,2-4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDREIJACAVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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